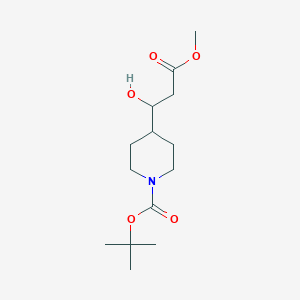
tert-Butyl 4-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is an organic compound with a complex structure that includes a piperidine ring substituted with a tert-butyl ester group and a hydroxy-methoxy-oxopropyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters under controlled conditions. One common method involves the use of tert-butyl 4-hydroxy-4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate as a starting material . The reaction conditions often include the use of anhydrous solvents such as tetrahydrofuran and reagents like L-selectride for stereoselective synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
tert-Butyl 4-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the oxo group can yield alcohols.
科学的研究の応用
tert-Butyl 4-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl 4-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups can form hydrogen bonds and interact with enzymes or receptors, influencing their activity. The piperidine ring provides structural stability and can modulate the compound’s overall reactivity and binding affinity .
類似化合物との比較
Similar Compounds
- tert-Butyl 4-hydroxy-4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate
- tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate
- tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
特性
分子式 |
C14H25NO5 |
|---|---|
分子量 |
287.35 g/mol |
IUPAC名 |
tert-butyl 4-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-7-5-10(6-8-15)11(16)9-12(17)19-4/h10-11,16H,5-9H2,1-4H3 |
InChIキー |
FDRFPIHOSMHBMN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3',5,5'-Tetraethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride](/img/structure/B12328803.png)


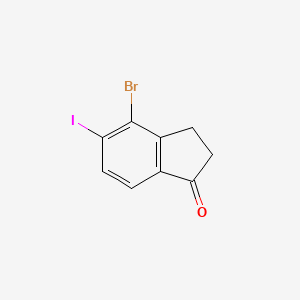
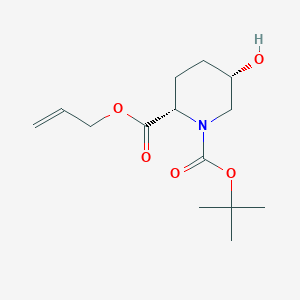
![Decyl 2-[3-methyl-2-(phenoxymethyl)benzimidazol-3-ium-1-yl]ethanoate;chloride](/img/structure/B12328828.png)
![2-Hydroxyethyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate](/img/structure/B12328831.png)
![tert-Butyl (2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B12328834.png)
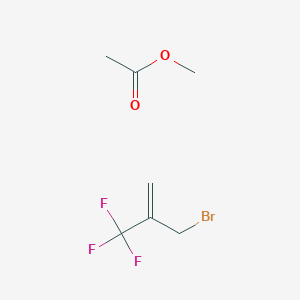
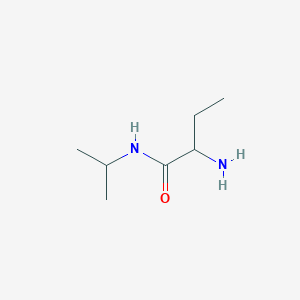
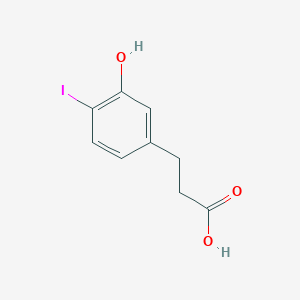

![Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy-](/img/structure/B12328873.png)
![4-Aminobicyclo[2.1.1]hexan-1-ol](/img/structure/B12328877.png)
